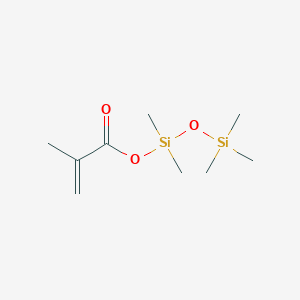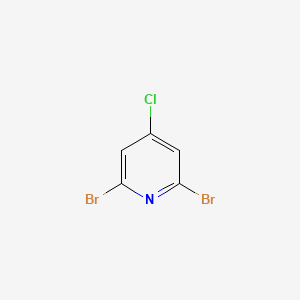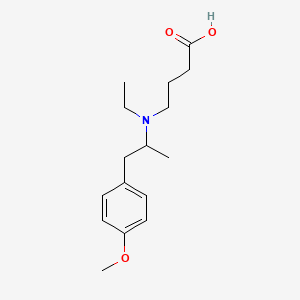
4-Phenylenediglyoxal dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenylenediglyoxal dihydrate is an organic compound with the molecular formula C10H10O6. It is a derivative of glyoxal, featuring two glyoxal units attached to a benzene ring. This compound is often used in various chemical research applications due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Phenylenediglyoxal dihydrate can be synthesized from 1,4-diacetylbenzene. The synthesis involves the oxidation of 1,4-diacetylbenzene using selenium(IV) oxide in the presence of water and 1,4-dioxane as a solvent. The reaction is typically carried out under reflux conditions for about 14 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis from 1,4-diacetylbenzene using selenium(IV) oxide is a common laboratory method that could be scaled up for industrial purposes.
Analyse Chemischer Reaktionen
Types of Reactions
4-Phenylenediglyoxal dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the glyoxal units into other functional groups.
Substitution: The benzene ring allows for electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Selenium(IV) oxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens can be used for substitution reactions on the benzene ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or aldehydes.
Wissenschaftliche Forschungsanwendungen
4-Phenylenediglyoxal dihydrate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 4-Phenylenediglyoxal dihydrate exerts its effects involves its reactivity with various biological molecules. The glyoxal units can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially altering their function. This reactivity makes it a useful tool in biochemical research for studying protein and DNA interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylglyoxal: A simpler compound with one glyoxal unit attached to a benzene ring.
Benzil: A diketone with two carbonyl groups attached to a benzene ring.
Glyoxal: The simplest dialdehyde with two aldehyde groups.
Uniqueness
4-Phenylenediglyoxal dihydrate is unique due to its two glyoxal units attached to a benzene ring, providing distinct reactivity and structural properties compared to similar compounds. This makes it particularly valuable in research applications where specific reactivity is required.
Eigenschaften
CAS-Nummer |
48160-61-8 |
|---|---|
Molekularformel |
C10H10O6 |
Molekulargewicht |
226.18 g/mol |
IUPAC-Name |
1-[4-(2,2-dihydroxyacetyl)phenyl]-2,2-dihydroxyethanone |
InChI |
InChI=1S/C10H10O6/c11-7(9(13)14)5-1-2-6(4-3-5)8(12)10(15)16/h1-4,9-10,13-16H |
InChI-Schlüssel |
JUVCXDKJAAGFQC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)C=O)C(=O)C=O.O.O |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)C(O)O)C(=O)C(O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![9-Oxa-2-azaspiro[5.5]undecane](/img/structure/B1592017.png)





